molecular formula C15H14ClNO B1420265 (2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine CAS No. 1020929-58-1

(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine

Cat. No.: B1420265
CAS No.: 1020929-58-1
M. Wt: 259.73 g/mol
InChI Key: JWINCZBVUPPUFG-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols can provide 2-alkyl/benzyl benzofurans .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives, which are important in the field of medicinal chemistry. For instance, Schlosser et al. (2015) describe a synthesis approach using phenylacetic acids as starting materials, leading to the production of benzofuran-2-yl-methanamines. This method is significant for generating a variety of substituted benzofuran-2-yl-methanamine compounds (Schlosser et al., 2015).

Green Synthesis in Aqueous Medium

The green synthesis approach for the production of benzofuran derivatives in an aqueous medium has been explored. Salari et al. (2019) demonstrated a one-pot condensation process for synthesizing trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones. This approach emphasizes the importance of environmentally friendly methods in chemical synthesis (Salari et al., 2019).

Potential Anticonvulsant Agents

A study on novel Schiff bases of 3-aminomethyl pyridine showed promise as potential anticonvulsant agents. Pandey and Srivastava (2011) synthesized these compounds and observed their protective effects against seizures, suggesting their potential application in anticonvulsant therapies (Pandey & Srivastava, 2011).

Catalysis and Chemical Synthesis

The compound has been used in the study of catalytic processes. For instance, Salari et al. (2017) explored the use of DABCO as an efficient catalyst for synthesizing trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone, highlighting its role in facilitating chemical reactions (Salari et al., 2017).

Synthesis and Antimicrobial Evaluation

The compound's derivatives have been evaluated for their antimicrobial properties. Kapadiya et al. (2020) synthesized benzofuran derivatives and screened them for antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Kapadiya et al., 2020).

Inhibiting β-Amyloid Aggregation

Choi et al. (2003) synthesized a benzofuran derivative that acts as a potent β-amyloid aggregation inhibitor. This research suggests potential applications in treating Alzheimer's disease by targeting amyloid plaques (Choi et al., 2003).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Biochemical Analysis

Biochemical Properties

(2-Chlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can result in increased levels of these neurotransmitters, thereby affecting mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, in rodent models, low doses have been associated with neuroprotective effects, whereas high doses have resulted in hepatotoxicity and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular energy metabolism .

Properties

IUPAC Name

(2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-13-4-2-1-3-12(13)15(17)11-5-6-14-10(9-11)7-8-18-14/h1-6,9,15H,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWINCZBVUPPUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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